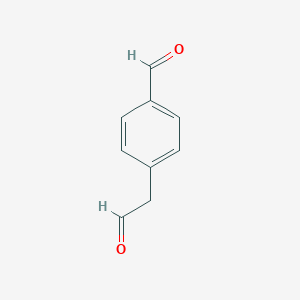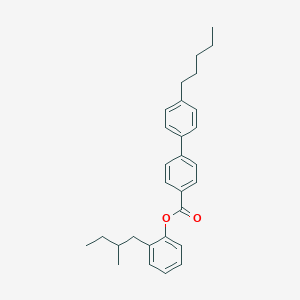
(1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4-(2-methylbutyl)phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4-(2-methylbutyl)phenyl ester, also known as BMPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMPE is a type of ester that is commonly used in the synthesis of various organic compounds.
Applications De Recherche Scientifique
(1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4-(2-methylbutyl)phenyl ester has been extensively studied for its potential applications in various fields such as organic synthesis, materials science, and medicinal chemistry. (1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4-(2-methylbutyl)phenyl ester is widely used as a building block in the synthesis of various organic compounds, including liquid crystals, polymers, and dendrimers. (1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4-(2-methylbutyl)phenyl ester has also been used as a precursor for the synthesis of novel fluorescent dyes that can be used in biological imaging.
Mécanisme D'action
The mechanism of action of (1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4-(2-methylbutyl)phenyl ester is not well understood. However, it is believed that (1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4-(2-methylbutyl)phenyl ester interacts with cell membranes and alters their properties. (1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4-(2-methylbutyl)phenyl ester has been shown to increase the fluidity of lipid bilayers, which can affect various cellular processes such as protein trafficking and signal transduction.
Biochemical and Physiological Effects:
(1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4-(2-methylbutyl)phenyl ester has been shown to have several biochemical and physiological effects. In vitro studies have shown that (1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4-(2-methylbutyl)phenyl ester can induce apoptosis in cancer cells. (1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4-(2-methylbutyl)phenyl ester has also been shown to inhibit the growth of various cancer cell lines. In addition, (1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4-(2-methylbutyl)phenyl ester has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
(1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4-(2-methylbutyl)phenyl ester has several advantages for lab experiments. It is readily available and can be synthesized using simple chemical reactions. (1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4-(2-methylbutyl)phenyl ester is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, (1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4-(2-methylbutyl)phenyl ester has some limitations. It is relatively expensive compared to other organic compounds, and its synthesis requires the use of hazardous chemicals.
Orientations Futures
There are several future directions for the research on (1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4-(2-methylbutyl)phenyl ester. One potential direction is the development of novel fluorescent dyes for biological imaging. (1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4-(2-methylbutyl)phenyl ester can be used as a precursor for the synthesis of various fluorescent dyes that can be used for imaging of biological structures and processes. Another potential direction is the development of (1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4-(2-methylbutyl)phenyl ester-based materials for various applications such as sensors and electronic devices. (1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4-(2-methylbutyl)phenyl ester-based materials have unique properties that make them suitable for various applications. Finally, the potential therapeutic applications of (1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4-(2-methylbutyl)phenyl ester in various diseases such as cancer and inflammation need to be further explored.
Méthodes De Synthèse
(1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4-(2-methylbutyl)phenyl ester can be synthesized by the reaction of 4-(2-methylbutyl)phenol with (1,1'-biphenyl)-4-carboxylic acid in the presence of a catalyst. The reaction is carried out in a solvent such as dimethylformamide or toluene. The product is then purified by recrystallization or column chromatography.
Propriétés
Numéro CAS |
100573-96-4 |
|---|---|
Nom du produit |
(1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4-(2-methylbutyl)phenyl ester |
Formule moléculaire |
C29H34O2 |
Poids moléculaire |
414.6 g/mol |
Nom IUPAC |
[2-(2-methylbutyl)phenyl] 4-(4-pentylphenyl)benzoate |
InChI |
InChI=1S/C29H34O2/c1-4-6-7-10-23-13-15-24(16-14-23)25-17-19-26(20-18-25)29(30)31-28-12-9-8-11-27(28)21-22(3)5-2/h8-9,11-20,22H,4-7,10,21H2,1-3H3 |
Clé InChI |
MXOLWZUTOMIGPI-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=CC=C3CC(C)CC |
SMILES canonique |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=CC=C3CC(C)CC |
Autres numéros CAS |
100573-96-4 |
Synonymes |
4'-Pentyl-(1,1'-biphenyl)-4-carboxylic acid, 4-(2-methylbutyl)phenyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,6-Dimethoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B34115.png)
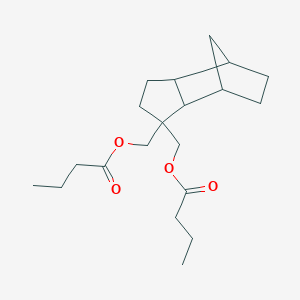
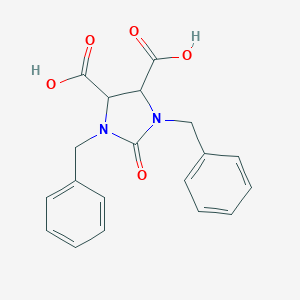
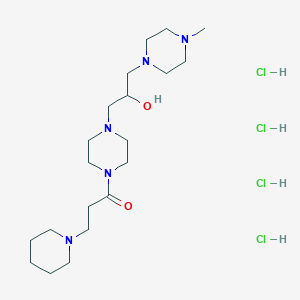
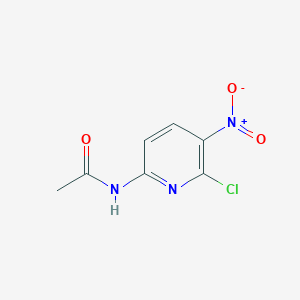
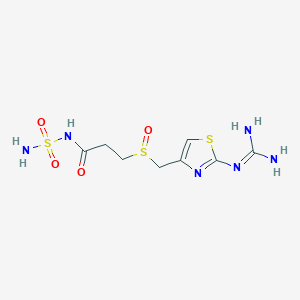
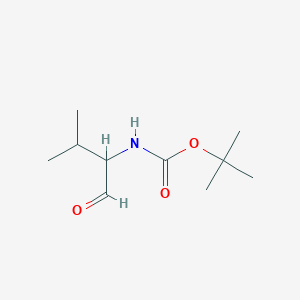
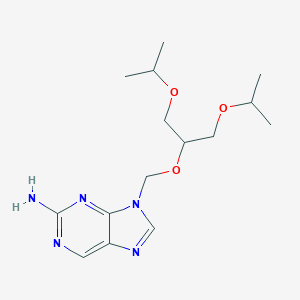
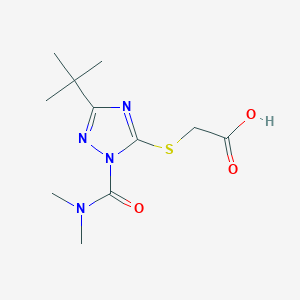
![N-[(benzyloxy)carbonyl]glycylglycylalanine](/img/structure/B34134.png)
